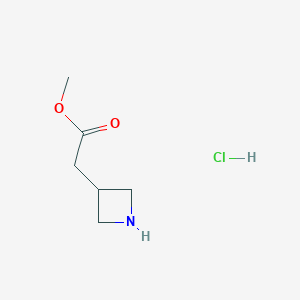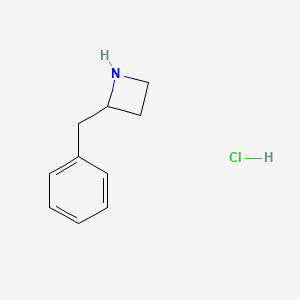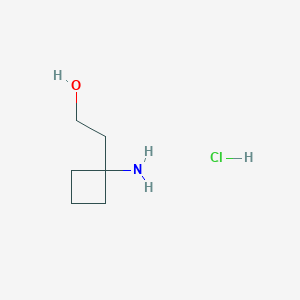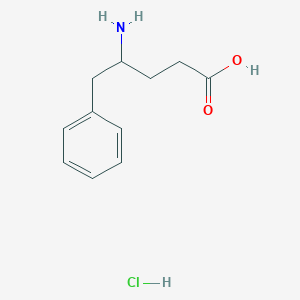
4-Amino-5-Phenylpentansäurehydrochlorid
Übersicht
Beschreibung
4-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-phenylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for synthesizing biologically active molecules.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and as an anticonvulsant.
Wirkmechanismus
Target of Action
The primary target of 4-Amino-5-phenylpentanoic acid hydrochloride is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.
Mode of Action
It is believed to interact with its target, the aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids .
Biochemical Pathways
Given its target, it is likely to impact the metabolic pathways of aromatic amino acids .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .
Result of Action
Given its target, it is likely to influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-5-phenylpentanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target .
Biochemische Analyse
Biochemical Properties
4-Amino-5-phenylpentanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction is crucial for the compound’s role in biochemical pathways, as it facilitates the transfer of amino groups, thereby influencing the synthesis and degradation of amino acids.
Cellular Effects
The effects of 4-Amino-5-phenylpentanoic acid hydrochloride on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with GABA(B) receptors, mimicking the action of GABA and thereby modulating neurotransmission . This interaction can lead to changes in cell signaling pathways, affecting processes such as synaptic transmission and neuronal excitability.
Molecular Mechanism
At the molecular level, 4-Amino-5-phenylpentanoic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA(B) receptors, and modulates their activity . This binding can result in the inhibition or activation of enzymes, leading to changes in gene expression and cellular function. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-phenylpentanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 4-Amino-5-phenylpentanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to have anxiolytic and nootropic effects, improving cognitive function and reducing anxiety . At higher doses, it can cause sedation, sleepiness, and other adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
4-Amino-5-phenylpentanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing the metabolism of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, playing a role in the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 4-Amino-5-phenylpentanoic acid hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier is particularly significant, allowing it to exert its effects on the central nervous system . Its distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 4-Amino-5-phenylpentanoic acid hydrochloride is an important aspect of its activity. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-phenylpentanoic acid hydrochloride typically involves the reaction of 5-phenylvaleric acid with ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and inert atmospheres to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4-Amino-5-phenylpentanoic acid, which can have different functional groups attached to the phenyl ring or the amino group .
Vergleich Mit ähnlichen Verbindungen
Bestatin: An aminopeptidase inhibitor with immunostimulatory and cytotoxic activities.
Epibestatin: A diastereomer of bestatin with similar biological activities.
Phebestin: A tripeptide with potential therapeutic applications.
Uniqueness: 4-Amino-5-phenylpentanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
4-amino-5-phenylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIVOFSSJJYJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
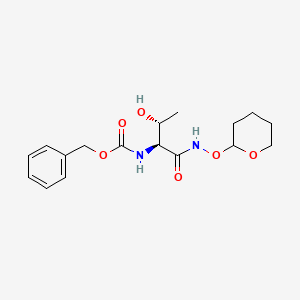
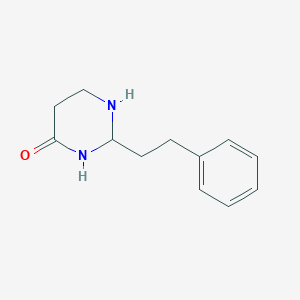
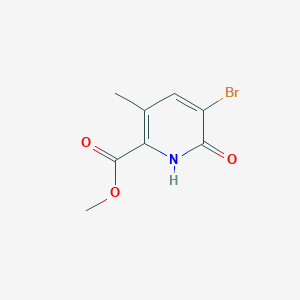
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
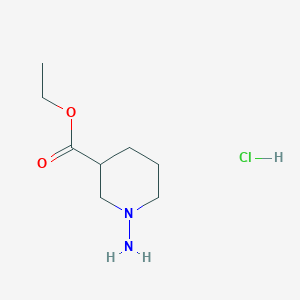

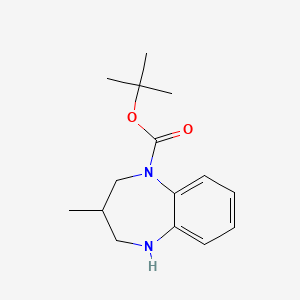
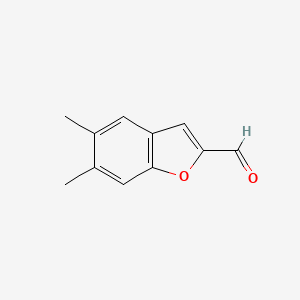

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
